2-(Butylamino)-2'-chloroacetanilide, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BUTYL-[(2-CHLOROPHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE is a chemical compound with the molecular formula C12H18Cl2N2O. It is known for its unique structure, which includes a butyl group, a chlorophenyl group, and a carbamoylmethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL-[(2-CHLOROPHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE typically involves the reaction of butylamine with 2-chlorobenzoyl chloride, followed by the addition of a carbamoylmethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of BUTYL-[(2-CHLOROPHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE may involve large-scale batch reactions. The process includes the use of automated reactors to maintain precise control over reaction parameters, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
BUTYL-[(2-CHLOROPHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
BUTYL-[(2-CHLOROPHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of BUTYL-[(2-CHLOROPHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- BUTYL-[(2-BROMOPHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE
- BUTYL-[(2-FLUOROPHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE
- BUTYL-[(2-IODOPHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE
Uniqueness
BUTYL-[(2-CHLOROPHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE is unique due to the presence of the chlorophenyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds with different halogen substitutions, such as bromine, fluorine, or iodine .
Eigenschaften
CAS-Nummer |
77791-55-0 |
---|---|
Molekularformel |
C12H18Cl2N2O |
Molekulargewicht |
277.19 g/mol |
IUPAC-Name |
butyl-[2-(2-chloroanilino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C12H17ClN2O.ClH/c1-2-3-8-14-9-12(16)15-11-7-5-4-6-10(11)13;/h4-7,14H,2-3,8-9H2,1H3,(H,15,16);1H |
InChI-Schlüssel |
WXUBXPWWNAFOAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH2+]CC(=O)NC1=CC=CC=C1Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.